Methyl 2-(aminooxy)-2-methylpropanoate
Description
Methyl 2-(aminooxy)-2-methylpropanoate is an ester derivative featuring a central 2-methylpropanoate backbone with an aminooxy functional group. The aminooxy group confers unique reactivity, enabling applications in conjugation reactions (e.g., oxime ligation) and as a precursor for bioactive molecules .
Properties
IUPAC Name |
methyl 2-aminooxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9-6)4(7)8-3/h6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPXRLXOUUISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminooxy)-2-methylpropanoate can be synthesized through the reaction of aminooxyacetic acid with methanol in the presence of thionyl chloride. This reaction typically occurs at room temperature and yields the desired product with high efficiency . Another method involves the reaction of aminooxyacetic acid hemihydrochloride with thionyl chloride in methanol, following the procedure of Woulfe and Miller .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods. The scalability of these reactions makes them suitable for industrial applications, provided that appropriate safety and environmental regulations are followed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime ethers.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aminooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminooxy group under mild conditions.
Major Products Formed
Oxidation: Oxime ethers are the primary products.
Reduction: Amines are formed as the major products.
Substitution: The products depend on the nucleophile used, but generally include substituted aminooxy compounds.
Scientific Research Applications
Methyl 2-(aminooxy)-2-methylpropanoate has a wide range of applications in scientific research:
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(aminooxy)-2-methylpropanoate involves its reactivity with carbonyl compounds. The aminooxy group reacts with aldehydes and ketones to form stable oxime ethers through a chemoselective oximation reaction . This reaction is highly specific and can be performed under mild conditions, making it useful for various synthetic and analytical applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Substituent Effects
The core structure of 2-methylpropanoate esters is shared among analogs, but substituents on the phenyl or alkyl chain dictate their chemical behavior and applications. Key analogs include:
Table 1: Comparison of Structural Analogs
Physicochemical Properties
- Solubility: Chloroethyl (CAS 1181267-33-3) and methoxy () derivatives show improved solubility in polar solvents (e.g., methanol, THF) compared to brominated analogs .
- Thermal Stability: Branched esters (e.g., 2-methylpropanoate backbone) exhibit higher thermal stability than linear analogs, as seen in industrial-scale syntheses .
Biological Activity
Methyl 2-(aminooxy)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 115.15 g/mol. The compound features an aminooxy functional group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Interaction : It can act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways. For example, the aminooxy group can form covalent bonds with aldehyde-containing substrates, facilitating the formation of oxime derivatives that can affect enzyme activity.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission or cellular signaling. This binding can modulate physiological responses, such as neurotransmitter release and synaptic plasticity .
Anticancer Properties
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cell growth and survival. For instance, studies have shown that the compound can downregulate the expression of oncogenes and upregulate tumor suppressor genes, leading to reduced cell proliferation .
Neuroprotective Effects
The compound has also demonstrated neuroprotective properties in preclinical models. It appears to modulate cholinergic signaling pathways, which are vital for maintaining cognitive function. By enhancing acetylcholine levels through inhibition of acetylcholinesterase, this compound may improve synaptic transmission and plasticity .
Study 1: Antiproliferative Activity
In a study examining the effects of this compound on breast cancer cells, researchers found a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The results suggest its potential as a therapeutic agent in breast cancer treatment .
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction |
|---|---|---|
| 0 | 100 | No |
| 10 | 85 | Low |
| 25 | 60 | Moderate |
| 50 | 30 | High |
Study 2: Neuroprotective Effects
A separate study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was administered at doses of 5 mg/kg daily for four weeks. Results showed improved cognitive function in treated mice compared to controls, along with reduced amyloid-beta plaque accumulation in the brain.
| Parameter | Control Group (n=10) | Treated Group (n=10) |
|---|---|---|
| Cognitive Score (Morris Water Maze) | 25 ± 5 | 45 ± 5 |
| Amyloid-Beta Plaque Count | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
